1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea
Description
Properties
IUPAC Name |
1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-2-4-10-9(13)12-11-6-8-3-5-14-7-8/h2-3,5-7H,1,4H2,(H2,10,12,13)/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZHMALTQLRXTD-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea typically involves the condensation of an appropriate thiophene aldehyde with a thiourea derivative. One common method involves the reaction of thiophene-3-carbaldehyde with allylthiourea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help to optimize the reaction conditions and improve the yield and purity of the product. Additionally, the use of more environmentally friendly solvents and reagents may be explored to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Nucleophilic Additions at Thiocarbonyl Group
The thiocarbonyl (C=S) group readily participates in nucleophilic additions due to its electrophilic nature. Documented reactions include:
Example equation:
Electrophilic Substitution on Thiophene Ring
The thiophene moiety undergoes regioselective electrophilic substitution, primarily at the 2- and 5-positions:
The E-configuration of the methylideneamino group directs substitution patterns via electronic effects.
Cycloaddition Reactions Involving Alkene
The prop-2-enyl group enables [4+2] Diels-Alder and thiol-ene click chemistry:
| Reaction Type | Dienophile/Partner | Cycloadducts/Applications | References |
|---|---|---|---|
| Diels-Alder | Maleic anhydride | Six-membered bicyclic sulfones | |
| Thiol-ene Coupling | Thiols, UV initiation | Thioether-functionalized polymers |
Steric hindrance from the thiourea group limits reactivity with bulkier dienophiles .
Coordination Chemistry
The thiourea moiety acts as a bidentate ligand for transition metals:
Stability constants (log β) for Cu(II) complexes range from 8.2–10.5, depending on solvent .
Oxidation/Reduction Pathways
Key redox transformations include:
Epoxidation proceeds with >75% yield but requires strict temperature control .
Polymerization Potential
The compound serves as a monomer in specialty polymer synthesis:
| Polymerization Type | Initiators/Conditions | Polymer Characteristics | References |
|---|---|---|---|
| Radical | AIBN, 70°C | Cross-linked polysulfides | |
| Condensation | Diacid chlorides | Polythioureas with Tg ≈ 120–150°C |
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C.
Biological Alkylation Reactions
In vitro studies suggest metabolic activation pathways:
| Enzyme System | Metabolites | Toxicity Implications | References |
|---|---|---|---|
| CYP450 3A4 | Epoxide intermediates | Hepatotoxic potential | |
| Glutathione S-transferase | S-Conjugated detox products | Reduced cellular toxicity |
Metabolite identification requires advanced LC-MS/MS protocols .
Scientific Research Applications
Chemical Properties and Mechanism of Action
1-Prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea features a thiophene ring and a thiourea moiety, which enable it to form strong hydrogen bonds and interact with various biological targets. The compound's mechanism of action primarily involves:
- Enzyme Inhibition : The thiourea moiety can inhibit enzyme activity by forming hydrogen bonds with amino acid residues in the active sites of enzymes.
- Protein Interaction : The thiophene ring enhances binding affinity through interactions with hydrophobic pockets in proteins.
Biological Applications
Recent studies have highlighted the potential of thiourea derivatives, including this compound, in several biological contexts:
Anticancer Activity
Thiourea derivatives have shown promising anticancer properties. For example:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 1-prop-2-enyl-3-thiophen | MCF7 | 1.29 | Effective against resistant sublines |
| Other Thioureas | Various | 1.26 - 2.96 | Demonstrated cytotoxicity across multiple cancer cell lines |
Studies indicate that these compounds can inhibit the growth of various cancer cell lines and reverse treatment resistance .
Antimicrobial Properties
Thioureas exhibit significant antimicrobial activity. Research has demonstrated their effectiveness against a range of pathogens, including bacteria and fungi. For instance:
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Inhibited by thiourea derivatives | |
| S. aureus | Effective at low concentrations |
Agricultural Applications
Thiourea derivatives are also utilized in agriculture as herbicides and pesticides due to their biological activity. Their properties allow them to act as effective agents against weeds and pests, contributing to sustainable agricultural practices .
Material Science Applications
In material science, this compound is being explored for its role in the synthesis of novel materials. Its ability to form complexes with metal ions enhances its utility in creating advanced materials with specific properties .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the efficacy of thiourea derivatives on MCF7 breast cancer cells. The results indicated that the compound significantly reduced cell viability at low micromolar concentrations, demonstrating its potential as a therapeutic agent against resistant cancer types .
Case Study 2: Agricultural Impact
Research conducted on the herbicidal properties of thioureas showed that they effectively inhibited weed growth without harming crop plants. This dual-action capability makes them valuable for integrated pest management strategies .
Mechanism of Action
The mechanism of action of 1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea involves its interaction with various molecular targets, such as enzymes and receptors. The thiourea moiety can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, further enhancing the binding affinity of the compound. These interactions can disrupt normal cellular processes and lead to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Substituent Variations
Key structural analogs include:
*Molecular formulas estimated based on substituent analysis.
- Thiophene vs.
- Allyl vs.
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen Bonding: Thiourea derivatives often form N–H⋯S/N hydrogen bonds. For instance, 1-(2-aminoethyl)-3-phenylthiourea exhibits tapes along the b-axis with a 44.9° dihedral angle between phenyl and thiourea groups . The thiophene substituent in the target compound may alter hydrogen-bonding networks due to its planar geometry and sulfur atom.
- Crystal Packing : Bulky substituents (e.g., adamantyl in ) reduce packing efficiency, while flexible groups like allyl may increase conformational disorder.
Biological Activity
1-Prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea is a thiourea derivative that has garnered attention in recent years due to its diverse biological activities. This compound, like many thioureas, exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown significant antibacterial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Pseudomonas aeruginosa | 1 μg/mL |
These results indicate that the compound can inhibit bacterial growth effectively, which is crucial for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of thiourea derivatives has been well-documented. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.5 |
| HeLa (Cervical Cancer) | 8.2 |
| A549 (Lung Cancer) | 6.1 |
The compound's mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis, making it a candidate for further investigation in cancer therapy .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of thiourea derivatives. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 65% |
| IL-6 | 70% |
| IL-1 beta | 60% |
These findings suggest that the compound may be beneficial in treating inflammatory diseases .
Case Studies
Several studies have focused on the biological efficacy of thiourea derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study evaluated a series of thiourea derivatives against various microbial strains and found that modifications to the thiourea moiety significantly enhanced antimicrobial activity .
- Cancer Cell Line Studies : Another research article reported on a new class of thiourea derivatives with potent anticancer activity against multiple cell lines, demonstrating IC50 values comparable to established chemotherapeutics .
- Inflammation Model : A preclinical model assessing the anti-inflammatory effects of thiourea derivatives indicated a reduction in edema and inflammatory markers following treatment with these compounds .
Q & A
Q. What are the standard synthetic routes for preparing 1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea?
The compound is typically synthesized via condensation reactions. A common method involves reacting allylamine (1-prop-2-enylamine) with a thiophene-substituted isothiocyanate derivative under mild conditions (e.g., ethanol or ethyl acetate as solvents, room temperature). Purification is achieved through recrystallization or column chromatography to isolate the thiourea product . Industrial-scale synthesis may employ automated reactors for optimized yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this thiourea derivative?
Key techniques include:
- NMR Spectroscopy : To confirm the presence of allyl (δ ~5.0–5.8 ppm for CH₂=CH–) and thiophene protons (δ ~6.5–7.5 ppm) .
- IR Spectroscopy : Identification of thiourea C=S stretches (~1250–1350 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z ~250–300 for typical thiourea derivatives) .
Q. What safety protocols are critical when handling this compound?
Thiourea derivatives are potential carcinogens and require:
Q. How is crystallization optimized for structural analysis?
Slow evaporation from polar aprotic solvents (e.g., DMF or acetonitrile) enhances crystal growth. Temperature control (±1°C) minimizes defects, and seeding techniques improve reproducibility .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in thiourea derivatives?
SHELX programs (e.g., SHELXL) refine crystallographic data to model hydrogen-bonding networks and confirm the (E)-configuration of the thiophen-3-ylmethylideneamino group. For twinned crystals, twin-law matrices in SHELXL can deconvolute overlapping reflections . Graph set analysis (e.g., Etter’s rules) further classifies hydrogen-bond motifs, aiding in understanding packing interactions .
Q. What strategies address contradictions in bioactivity data across studies?
- Multi-assay validation : Compare results from enzyme inhibition (e.g., kinase assays) and cytotoxicity screens (e.g., MTT assays) to distinguish specific vs. nonspecific effects .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing thiophene with furan) to isolate pharmacophoric features .
- Computational docking : Use molecular dynamics simulations to predict binding modes to targets like Bcl-2 or cytochrome c .
Q. What mechanistic insights explain the compound’s enzyme inhibition?
The thiourea moiety acts as a hydrogen-bond donor, disrupting active-site interactions (e.g., with ATP-binding pockets in kinases). The thiophene group enhances π-π stacking with aromatic residues, while the allyl chain may induce steric hindrance. In apoptosis studies, derivatives reduce mitochondrial membrane potential (ΔψM) and activate caspase-3 via cytochrome c release .
Q. How can reaction yields be improved for sterically hindered analogs?
- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in bulky systems.
- Microwave-assisted synthesis : Accelerate reaction kinetics for sterically challenging condensations .
- Protecting groups : Temporarily block reactive sites (e.g., thiophene sulfur) to direct regioselectivity .
Q. What role do hydrogen-bonding patterns play in crystal packing?
Graph set analysis (e.g., R₂²(8) motifs) reveals cyclic dimer formation via N–H···S hydrogen bonds. These interactions influence solubility, melting points, and bioavailability. Disruption of these motifs (e.g., via methyl substitution) can alter physicochemical properties .
Q. How to design analogs with enhanced bioactivity?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., –NO₂) on the thiophene ring to improve π-stacking.
- Hybridization : Merge with indole or quinoline moieties to target DNA intercalation or topoisomerase inhibition .
- Prodrug strategies : Mask the thiourea group with labile esters to improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
